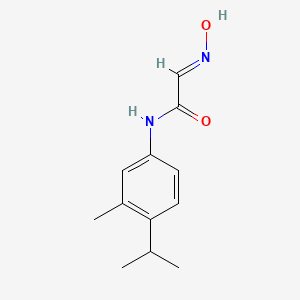

2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide, also known as HIN-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of oxime derivatives and is known to exhibit a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Metabolism and Genetic Differences

Research has explored the metabolism of paracetamol, highlighting the role of various metabolic pathways and the impact of genetic differences on individuals' susceptibility to toxicity. The metabolism involves glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Genetic differences in enzyme genotypes can affect susceptibility to paracetamol's toxicity and efficacy, indicating a link between pharmacogenetic profiles and individual responses to the drug (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

The environmental presence of paracetamol, especially in water sources, has prompted studies on its adsorption and removal. Techniques involving adsorbents like ZnAl/biochar have shown high potential in removing paracetamol from water, with mechanisms including π-π interactions and hydrogen bonds. The environmental persistence of paracetamol and its transformation into various intermediates raise concerns regarding the efficacy of current treatment technologies and the need for advanced solutions (C. Igwegbe et al., 2021).

Therapeutic Mechanisms and Novel Insights

Studies on ketamine and its metabolites have offered insights into potential therapeutic mechanisms relevant to understanding paracetamol's effects. Ketamine, known for its analgesic and antidepressant properties, undergoes metabolic processes that could parallel those of paracetamol, offering a model for exploring the pharmacological and toxicological aspects of paracetamol's action (P. Zanos et al., 2018).

Hepatotoxicity and Related Fatalities

The hepatotoxic potential of paracetamol, particularly following overdose, has been a major area of research, focusing on the mechanisms leading to liver damage and the factors influencing individual vulnerability. This research underscores the importance of understanding paracetamol's metabolic pathways to mitigate risks associated with its use (R. Tittarelli et al., 2017).

Eigenschaften

IUPAC Name |

(2E)-2-hydroxyimino-N-(3-methyl-4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13-16/h4-8,16H,1-3H3,(H,14,15)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUFMKSVWSASOC-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=NO)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C=N/O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)

![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)

acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2563278.png)

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)

![(1-Phenylpyrazol-4-yl) 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2563287.png)